stannane CAS No. 38186-04-8](/img/structure/B14675285.png)
[(4-Fluorophenyl)sulfanyl](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)sulfanylstannane is an organotin compound with the molecular formula C24H19FSn. This compound features a tin atom bonded to three phenyl groups and one (4-fluorophenyl)sulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with (4-fluorophenyl)thiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph3SnCl+(4-FC6H4)SH→Ph3SnS(4-FC6H4)+HCl
Industrial Production Methods
Industrial production of (4-Fluorophenyl)sulfanylstannane follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure product consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)sulfanylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Fluorophenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)sulfanylstannane involves its interaction with molecular targets through its tin and sulfur atoms. The compound can form coordination complexes with various substrates, facilitating catalytic processes. The molecular pathways involved include the activation of substrates through coordination to the tin center, enhancing reactivity and selectivity in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannane: Lacks the (4-fluorophenyl)sulfanyl group, making it less versatile in certain reactions.
Tributyltin hydride: Known for its use in radical reactions but has different reactivity due to the absence of the (4-fluorophenyl)sulfanyl group.
(4-Fluorophenyl)tributylstannane: Similar in structure but with butyl groups instead of phenyl groups, affecting its physical and chemical properties.
Uniqueness
(4-Fluorophenyl)sulfanylstannane is unique due to the presence of both the (4-fluorophenyl)sulfanyl group and the triphenylstannane moiety. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
38186-04-8 |
|---|---|
Formule moléculaire |
C24H19FSSn |
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
(4-fluorophenyl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/C6H5FS.3C6H5.Sn/c7-5-1-3-6(8)4-2-5;3*1-2-4-6-5-3-1;/h1-4,8H;3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
ZHLTVXZGDMPMGG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
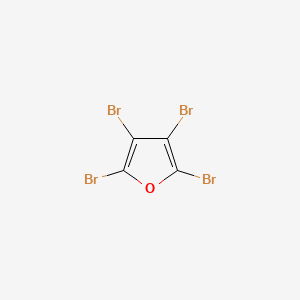
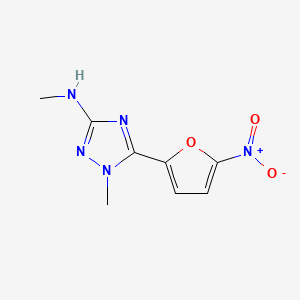

![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)

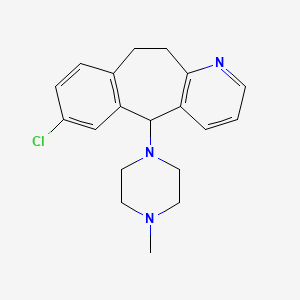
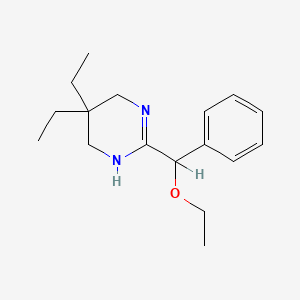

![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
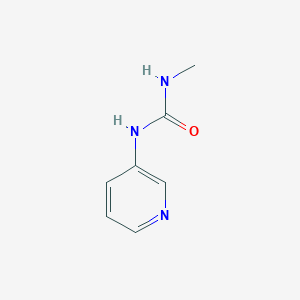
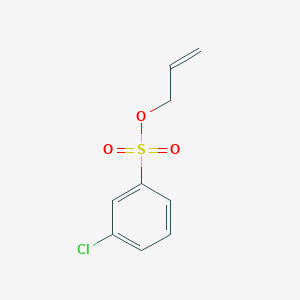
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
